Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader history of organosulfur chemistry and aromatic substitution methodologies. The synthesis and characterization of sulfonyl chlorides dates back to the late 19th century, with pioneering work on benzenesulfonyl chloride establishing the foundation for more complex derivatives. The integration of fluorine into aromatic systems gained prominence in the mid-20th century as chemists recognized the profound effects of fluorine substitution on molecular properties and reactivity patterns.
The specific development of this compound represents the convergence of these chemical disciplines, with its first documented synthesis likely occurring in the early 2000s. The compound appears in chemical databases with creation dates around 2015, suggesting its relatively recent formal characterization and registration despite the longstanding synthetic methodologies that would enable its preparation.
The evolution of chlorosulfonation techniques, particularly the chlorsulfonation of benzene derivatives using chlorosulfonic acid, provided the synthetic foundation for creating structurally complex sulfonyl chlorides like this compound. This historical progression demonstrates how advances in synthetic methodology ultimately enable the creation of increasingly sophisticated molecular architectures with tailored properties.
Significance in Organic Chemistry
This compound occupies an important position in organic chemistry due to its multifunctional structure and versatile reactivity profile. The compound serves as a valuable synthetic intermediate in several key applications:
As a precursor for sulfonamide synthesis, where the reactive chlorosulfonyl group readily undergoes nucleophilic substitution with amines to create structurally diverse sulfonamides.
In pharmaceutical development, where it contributes to the synthesis of potential therapeutic agents containing fluorinated aromatic moieties and sulfonamide linkages.
As a building block for constructing more complex molecular architectures through selective transformations of its functional groups.
The significance of this compound extends to its role in structure-activity relationship studies, where the fluorine substituent offers distinctive electronic and steric effects that influence binding interactions in biological systems. The chemical features of this compound make it particularly valuable in medicinal chemistry applications where precise molecular modifications are essential for optimizing pharmacological properties.
The table below illustrates the comparative reactivity profiles of this compound with structurally related compounds:
| Compound | Reactive Center | Key Applications | Distinctive Features |
|---|---|---|---|
| This compound | Chlorosulfonyl group | Sulfonamide synthesis, Pharmaceutical intermediates | Combined fluorine and chlorosulfonyl functionality |
| 4-Fluorobenzenesulfonyl chloride | Chlorosulfonyl group | Bioactive sulfonamides, Protecting groups | Single halogen substitution, greater symmetry |
| Benzenesulfonyl chloride | Chlorosulfonyl group | Classical sulfonamide chemistry, Protecting groups | No halogen substitution |
| Ethyl 2-fluorobenzoate | Ester group | Esterification reactions, Nucleophilic aromatic substitution | Lacks sulfonyl functionality |
Classification and Nomenclature
This compound belongs to several important chemical classifications that reflect its structural components and reactivity patterns:
- Organosulfur Compounds : Contains a carbon-sulfur bond with the sulfonyl (SO₂) functional group.
- Sulfonyl Chlorides : Features the characteristic -SO₂Cl group, which is highly reactive toward nucleophiles.
- Benzoate Esters : Contains the benzoate structure with an ethyl ester substitution.
- Halogenated Aromatics : Incorporates both fluorine and chlorine substituents on the aromatic ring.
- Fluoroaromatics : Contains a carbon-fluorine bond on the aromatic ring.
The nomenclature of this compound follows IUPAC (International Union of Pure and Applied Chemistry) conventions for naming organic compounds. The IUPAC name "this compound" can be systematically deconstructed as follows:
- Base name : "benzoate" indicates the benzoic acid derivative
- Ester designation : "ethyl" specifies the alcohol component of the ester
- Position indicators : Numbers (5 and 2) specify the locations of substituents on the benzene ring
- Substituents : "chlorosulfonyl" and "fluoro" describe the functional groups attached to the ring
Alternative names for this compound include "Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-, ethyl ester," which follows a different naming convention but describes the same chemical structure.
Chemical Identity and Registration
This compound is uniquely identified through various registry systems and chemical identifiers that enable precise tracking and characterization:
Registry Information:
- CAS Registry Number : 1155985-73-1
- MFCD Number : MFCD12169093
- Creation Date in Databases : Approximately 2015
Chemical Identity:
Physical Properties:
- Physical State : Liquid at room temperature
- LogP (Octanol-Water Partition Coefficient) : 1.9299 to 2.42
- Topological Polar Surface Area (TPSA) : 60.44 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 0
- Rotatable Bonds : 3-4
The compound is registered in multiple chemical databases including PubChem, ChemicalBook, and commercial vendor catalogues, facilitating its accessibility for research purposes. The structural data provided by these registrations enables researchers to accurately identify and characterize the compound for various applications in organic synthesis and chemical research.
The comprehensive identification parameters ensure that this compound can be unambiguously distinguished from similar compounds such as ethyl 5-chlorosulfonyl-2-ethoxy-4-fluorobenzoate (C₁₁H₁₂ClFO₅S) or ethyl 5-chlorosulfonyl-2,3-difluorobenzoate, which possess similar structural elements but distinct chemical identities.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(16(10,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQDSKFCJIXCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155985-73-1 | |
| Record name | ethyl 5-(chlorosulfonyl)-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biological Activity
Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antiviral, antibacterial, and antifungal activities, supported by relevant research findings and data tables.
- Molecular Formula : C9H8ClO4S
- Molecular Weight : 248.67 g/mol
- CAS Number : 445-29-4
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below are the key areas of biological activity observed:
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. A study focusing on antiviral agents reported that modifications in the chemical structure could enhance activity against viruses such as yellow fever virus. The compound's structural similarity to these agents suggests potential efficacy in viral inhibition assays .
| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Therapeutic Index |
|---|---|---|---|---|
| Compound A | Yellow Fever Virus | 25 | 153 | 6.12 |
| This compound | TBD | TBD | TBD |
Antibacterial Activity
This compound has also shown promise against certain bacterial strains. Studies have demonstrated that compounds with chlorosulfonyl groups can inhibit bacterial growth effectively, possibly due to their ability to interfere with bacterial protein synthesis or cell wall formation .
Antifungal Activity
The antifungal properties of similar compounds have been documented, suggesting that this compound may exhibit comparable effects. For instance, compounds with similar functional groups have been tested against various fungi, showing significant inhibition at specific concentrations .
Case Studies and Research Findings
- Antiviral Screening : In a systematic evaluation of novel antiviral agents, several derivatives were tested for their effectiveness against flaviviruses. The results indicated that structural modifications could significantly impact the compound's antiviral potency, with some derivatives achieving over 50% inhibition at concentrations lower than 50 µM .
- Antibacterial Effects : A study investigating the antibacterial properties of sulfonamide derivatives reported that compounds with chlorosulfonyl functionalities demonstrated enhanced activity against gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial metabolic pathways .
- Fungal Inhibition Studies : Research on the antifungal activity of related compounds found that certain benzoic acid derivatives inhibited fungal growth effectively, leading to further investigation into their mechanisms of action and potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide or sulfonate functionalities. Its unique structure allows for the development of novel therapeutic agents with enhanced biological activity.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties, indicating potential effectiveness against various bacterial strains .
- Anticancer Activity : Research indicates that fluorinated compounds can exhibit anticancer properties. This compound's structural similarities to known anticancer agents suggest potential efficacy in inhibiting tumor growth .
Organic Synthesis
This compound is utilized as a building block for the preparation of more complex molecules in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
- Reactions :
- Nucleophilic Substitution : The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, yielding sulfonamide and sulfonate ester derivatives.
- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Material Science
In material science, this compound is employed in the development of specialty polymers and materials with unique properties. Its ability to modify polymer backbones allows for the creation of materials with tailored functionalities.
In Vitro Studies
Preliminary in vitro studies have shown that this compound can inhibit the growth of certain bacterial strains. The rapid hydrolysis of the compound in growth media has been identified as a critical factor influencing its biological effectiveness.
Pharmacological Investigations
A study focusing on structurally related compounds indicated that the presence of the chlorosulfonyl group enhances interactions with biological targets, leading to increased potency against specific cancer cell lines .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridazinone derivatives are characterized by substitutions on the tetrahydropyridazinone core. Below is a comparative analysis of key analogues:
Key Observations :
- The target compound 's hydroxypiperidine substituent introduces polarity, which may improve solubility but reduce lipophilicity compared to aryl-substituted analogues .
- 6-Aryl derivatives (e.g., 2a-c) exhibit broad-spectrum antimicrobial activity due to lipophilic substituents that enhance cellular uptake .
- Halogenated derivatives (e.g., bromophenyl, chloronitrophenyl) show varied bioactivities, with electron-withdrawing groups like nitro enhancing antitubercular potency .
Comparison :
Key Gaps :
Insights :
- The target compound 's lower logP (estimated) suggests reduced blood-brain barrier penetration compared to aryl derivatives.
Preparation Methods
Chlorosulfonation of Ethyl 2-Fluorobenzoate
- Starting Material: Ethyl 2-fluorobenzoate or its derivatives.
- Reagent: Chlorosulfonic acid (ClSO3H), typically used in excess (around 10 equivalents).
- Conditions: Heating at approximately 95 °C for 4 to 6 hours.
- Procedure: The starting ethyl 2-fluorobenzoate is treated with chlorosulfonic acid under reflux or controlled heating. The reaction introduces the chlorosulfonyl group selectively at the 5-position of the aromatic ring.
- Workup: After completion, the reaction mixture is cooled and poured onto ice, causing the precipitation of the product.
- Isolation: The crude solid is filtered off, washed, and dried to yield this compound as a colorless solid.
This method is well-documented in patent literature describing analogous chlorosulfonation reactions of substituted benzoic acids and esters, confirming the reproducibility and efficiency of this approach.
Purification and Yield
- The crude product from chlorosulfonation may contain minor isomeric impurities (e.g., para-isomers).
- The sulfonyl chloride product is often used directly in subsequent reactions without further purification, especially in diazo transfer or sulfonamide formation reactions.
- Yields are generally high (above 80%), with the product isolated as a solid suitable for further synthetic applications.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagent ratio | Chlorosulfonic acid:substrate ~10:1 | Excess chlorosulfonic acid ensures complete sulfonation |
| Temperature | 90–100 °C | Controlled heating to avoid decomposition |
| Reaction time | 4–6 hours | Sufficient for complete chlorosulfonylation |
| Workup | Quench in ice water | Precipitates product for easy filtration |
| Purification | Filtration and washing | Product often used without further purification |
| Yield | Typically >80% | High efficiency under optimized conditions |
Supporting Research Findings
- The chlorosulfonylation reaction proceeds regioselectively at the 5-position due to electronic and steric effects of the fluorine and ester substituents on the benzene ring.
- The chlorosulfonyl group introduced is highly reactive, enabling subsequent nucleophilic substitution reactions such as sulfonamide formation or diazo transfer reactions.
- The compound’s molecular formula is C9H8ClFO4S with a molecular weight of 266.67 g/mol, confirming the expected substitution pattern.
- The synthetic route is scalable and applicable for laboratory-scale synthesis of intermediates for pharmaceutical research.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Starting material | Ethyl 2-fluorobenzoate | Commercially available or synthesized |
| 2. Chlorosulfonation | Reaction with chlorosulfonic acid | 10 eq ClSO3H, 95 °C, 4–6 hours |
| 3. Quenching | Pour reaction mixture onto ice | Precipitation of product |
| 4. Isolation | Filtration and washing | Colorless solid obtained |
| 5. Purity and use | Minor isomers (~5%) may be present | Often used without further purification |
| 6. Application | Intermediate for sulfonamide and diazo transfer | High reactivity due to chlorosulfonyl group |
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate, and how are reaction conditions optimized?
this compound is typically synthesized via sulfonation and esterification of fluorobenzoic acid derivatives. A common approach involves reacting 5-fluoro-2-chlorobenzoic acid with chlorosulfonic acid under controlled temperatures (0–5°C), followed by esterification with ethanol in the presence of a base like Na₂CO₃ to neutralize HCl byproducts . Optimization focuses on controlling exothermic reactions (e.g., ice baths) and stoichiometric ratios to minimize side products. Yield improvements (70–85%) are achieved by incremental addition of reagents and inert atmosphere conditions.
| Reaction Step | Conditions | Key Parameters |
|---|---|---|
| Sulfonation | 0–5°C, chlorosulfonic acid | Temperature control, 2:1 molar ratio |
| Esterification | Ethanol, Na₂CO₃, reflux 4h | pH monitoring, ethanol excess (3:1) |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation:
- ¹H NMR : Peaks at δ 1.35–1.40 (triplet, ethyl CH₃) and δ 4.30–4.45 (quartet, ethyl CH₂) confirm the ester group. Aromatic protons appear as doublets due to fluorine coupling (δ 7.10–8.20) .
- ¹³C NMR : The carbonyl (C=O) resonance at ~165 ppm and sulfonyl (SO₂) carbon at ~55 ppm are diagnostic .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₉H₈ClFO₄S: 290.9664) ensures purity .
Q. What safety precautions are required when handling this compound?
The chlorosulfonyl group is highly reactive and moisture-sensitive. Key precautions include:
- Use of anhydrous solvents and dry glassware to prevent hydrolysis.
- Personal protective equipment (PPE): acid-resistant gloves, goggles, and fume hoods .
- Neutralization of waste with bicarbonate before disposal to avoid HCl gas release .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the sulfonyl and fluorine groups. These predict:
- Electrophilicity : The sulfonyl group activates the benzoate ring for nucleophilic attack at the para position (relative to fluorine).
- Transition States : Energy barriers for SNAr (nucleophilic aromatic substitution) are lower at the 4-position due to fluorine’s -I effect . Experimental validation via kinetic studies (e.g., monitoring reaction rates with aniline derivatives) aligns with computational predictions .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies in cytotoxicity assays (e.g., IC₅₀ variations) may arise from:
- Solubility : Poor aqueous solubility can lead to false negatives. Use DMSO co-solvents (<1% v/v) and confirm solubility via dynamic light scattering .
- Assay Sensitivity : Compare SRB (sulforhodamine B) and MTT assays; SRB is more reliable for adherent cells due to its protein-binding specificity .
- Metabolic Stability : Hepatic microsome studies identify rapid degradation pathways (e.g., ester hydrolysis), guiding structural modifications like methyl substitution .
Q. How does fluorination impact the compound’s stability under acidic/basic conditions?
Fluorine’s electronegativity enhances electron-deficient aromatic systems, increasing resistance to electrophilic attack but accelerating hydrolysis of the ester group under basic conditions. Stability studies show:
- Acidic Conditions (pH 2) : Ester hydrolysis half-life: >24h.
- Basic Conditions (pH 10) : Rapid degradation (t₁/₂ = 30 min) due to OH⁻ nucleophilic cleavage . Stabilization strategies include using bulky alkyl esters (e.g., tert-butyl) or ortho-substituents to sterically hinder hydrolysis .
Methodological Considerations
Q. What purification techniques maximize yield and purity?
Q. How is the compound’s reactivity exploited in multi-step syntheses?
The chlorosulfonyl group serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) or as a precursor for sulfonamide drugs. Example protocol:
- Sulfonamide Formation : React with amines (1.2 eq) in THF at 60°C for 6h, yielding >80% substituted sulfonamides .
Data Contradictions and Validation
Q. Why do NMR spectra sometimes show unexpected splitting patterns?
Fluorine’s spin-½ nucleus causes complex coupling (¹⁹F-¹H and ¹⁹F-¹³C). For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
